2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
CAS No.: 939008-52-3
Cat. No.: VC5492672
Molecular Formula: C20H23NO3
Molecular Weight: 325.408
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939008-52-3 |
|---|---|
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.408 |
| IUPAC Name | 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H23NO3/c1-13-8-14(2)10-16(9-13)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22) |
| Standard InChI Key | UXIQQNLHXTXISV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide, reflects its hybrid structure combining a dihydrobenzofuran moiety and a dimethyl-substituted aniline group. Key features include:
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Benzofuran core: A 2,3-dihydro-1-benzofuran ring with 2,2-dimethyl substitutions, conferring rigidity and lipophilicity.
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Acetamide linker: A -CH2-C(=O)-NH- group bridging the benzofuran and aromatic amine.
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3,5-Dimethylphenyl group: A para-substituted aromatic ring likely influencing steric and electronic interactions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 939008-52-3 |
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.408 g/mol |
| SMILES | CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C |
| InChIKey | UXIQQNLHXTXISV-UHFFFAOYSA-N |
The Standard InChI string (InChI=1S/C20H23NO3/c1-13-8-14(2)10-16(9-13)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22)) confirms the stereochemistry and bonding pattern.
Synthesis and Reaction Pathways
Hypothetical Synthesis Routes
While explicit synthetic protocols for this compound remain unpublished, its structure suggests a multi-step approach analogous to related acetamide derivatives:
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Benzofuran precursor preparation: Alkylation or cyclization of resorcinol derivatives to form the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold.
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Etherification: Reaction of the benzofuran-7-ol intermediate with chloroacetamide or bromoacetyl bromide to introduce the acetamide linker.
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Buchwald-Hartwig coupling: Palladium-catalyzed amidation to attach the 3,5-dimethylaniline group.
Challenges in Synthesis
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Steric hindrance: The 2,2-dimethyl groups on the benzofuran may impede nucleophilic substitution at the 7-position.
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Regioselectivity: Ensuring exclusive O-alkylation over competing C-alkylation requires careful control of base and solvent (e.g., DMF with K2CO3).
Physicochemical and Spectroscopic Properties
Predicted Solubility and Stability
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Lipophilicity: The LogP value (estimated via XLogP3-AA) is approximately 3.8, indicating moderate hydrophobicity suitable for blood-brain barrier penetration.
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Solubility: Limited aqueous solubility (<1 mg/mL) due to aromatic stacking; soluble in DMSO, DMF, and dichloromethane.
Spectroscopic Signatures
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IR spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).
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NMR (hypothetical):
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1H NMR: δ 2.2 (s, 6H, dimethyl groups), δ 6.8–7.1 (m, aromatic protons).
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13C NMR: δ 170.5 (amide carbonyl), δ 115–155 (aromatic carbons).
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Research Gaps and Future Directions
Unexplored Therapeutic Avenues
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Antiparasitic activity: No studies have evaluated efficacy against helminths or protozoa.
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Kinase inhibition: The dimethylphenyl group may target tyrosine kinases implicated in cancer.
ADMET Profiling
Critical unknowns include:
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CYP450 interactions: Risk of drug-drug interactions via CYP3A4/5 inhibition.
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hERG liability: Potential QT prolongation due to benzofuran-aromatic systems.
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